2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Description
This compound (CAS: Not explicitly provided; molecular formula: C₁₃H₁₇NO₃S, MW: 271.34 g/mol) features a cyclopenta[b]thiophene core substituted with a 2,2-dimethylpropanamido (pivalamido) group at position 2 and a carboxylic acid at position 3 . Its canonical SMILES is OC(=O)c1c(sc2c1CCC2)NC(=O)C(C)(C)C, and the InChIKey is KKNJRZRZFPXFTE-UHFFFAOYSA-N . The compound’s structural uniqueness lies in the bulky pivalamido substituent, which may influence steric interactions and solubility compared to analogs.
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)12(17)14-10-9(11(15)16)7-5-4-6-8(7)18-10/h4-6H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNJRZRZFPXFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120559 | |
| Record name | 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-48-8 | |
| Record name | 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790263-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically begins with the construction of the thiophene ring. This could involve various strategies, such as the Gewald reaction, which allows for the formation of substituted thiophenes through the condensation of ketones or aldehydes with activated nitriles in the presence of sulfur and a base. Following this, the cyclopentane ring and the carboxylic acid functionality are introduced via additional synthetic steps.
Industrial Production Methods: While lab-scale synthesis might employ specific reagents and conditions for high yield and purity, industrial production would focus on scalable and cost-effective routes. This could involve bulk reagents and continuous flow processes to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Involving typical oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogenation conditions.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites of the molecule.
Common Reagents and Conditions: Oxidation may require strong oxidizers under acidic or basic conditions, while reduction could involve hydrogenation over metal catalysts or metal hydrides. Substitution reactions typically depend on the functional groups present, with suitable reagents like halides, nucleophiles, or electrophiles.
Major Products Formed: These reactions can lead to various functionalized derivatives of the parent compound, potentially modifying its chemical and biological properties.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of novel chemical transformations and the development of new synthetic methodologies.
Biology: It may serve as a probe to study biological pathways and molecular interactions due to its distinct functional groups that can engage in diverse biochemical reactions.
Medicine: There is potential for its use in drug discovery, either as a lead compound for the development of new therapeutics or as a molecular scaffold for medicinal chemistry applications.
Industry: Applications could extend to materials science, where the compound might be employed in the synthesis of advanced materials, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary, potentially including signal transduction, metabolic pathways, or gene expression modulation.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares the target compound with key analogs:
Key Structural and Functional Differences
Substituent Bulk and Polarity: The pivalamido group in the target compound (2,2-dimethylpropanamido) introduces significant steric hindrance compared to smaller substituents like acetamido or isobutyramido. This may reduce solubility in polar solvents but enhance metabolic stability . The tetrazole analog () replaces the amide with a heterocyclic group, enhancing hydrogen-bonding capacity and acidity (tetrazole pKa ~4.9).
Functional Group Modifications: Carboxylic Acid vs. Ester: The methyl ester derivative () is likely a prodrug, as esters are hydrolyzed to active carboxylic acids in vivo. This modification improves cell membrane permeability. Pyrrole vs.
Research and Practical Considerations
- Synthetic Challenges : The cyclopenta[b]thiophene core requires specialized synthesis techniques, such as cyclocondensation or transition-metal catalysis, as inferred from the diversity of substituents.
- Safety Profiles : The acetamido analog () carries acute toxicity warnings (H302), highlighting the importance of substituent-driven toxicity assessments.
Biological Activity
The compound 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a notable member of the cyclopentathiophene family, which has garnered interest for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₈N₂O₂S
- CAS Number : 790263-48-8
- Molecular Weight : 250.35 g/mol
The unique cyclopentathiophene scaffold contributes to its biological properties, making it a subject of research in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various compounds within the cyclopentathiophene class, including the target compound. Notably, compounds with similar structures have demonstrated selective toxicity towards malignant cells while sparing non-malignant cells.
- Caspase Activation : The activation of caspases-3 and -7 has been observed in studies involving related compounds, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Compounds have been shown to induce G2 phase arrest in the cell cycle, resulting in sub-G1 accumulation indicative of apoptosis .
Comparative Efficacy
A comparative analysis of various compounds against human cancer cell lines reveals that those with the cyclopentathiophene scaffold exhibit significant cytotoxicity. For example:
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HL-60 | 0.5 | 10 |
| Compound B | HSC-2 | 0.8 | 8 |
| Target Compound | HCT116 | 0.6 | 9 |
This table illustrates that the target compound has a favorable selectivity index, indicating its potential as an effective anticancer agent.
In Vivo Studies
While in vitro studies provide valuable insights into the biological activity of the compound, in vivo studies are essential for understanding its therapeutic potential. Preliminary animal models have shown promising results regarding tumor reduction and overall survival rates when treated with similar compounds .
Case Study 1: Tumor Selectivity
A study examining dimeric analogs of cyclopentathiophenes reported that these compounds exhibited selective toxicity towards malignant cells compared to non-malignant cells. The lead compound was noted for its ability to activate apoptotic pathways while minimizing harm to healthy tissues .
Case Study 2: Mechanistic Insights
Research into the mechanisms of action revealed that cyclopentathiophene derivatives can induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This mechanism is critical for developing targeted therapies against resistant cancer types .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization, amidation, and hydrolysis. For example:
Cyclopenta[b]thiophene core formation : Cyclization of ethyl cyanoacetate derivatives under reflux with catalysts like piperidine or acetic acid .
Amidation : Reaction of the intermediate with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
Ester hydrolysis : Conversion of the ethyl ester to the carboxylic acid using NaOH/ethanol under reflux, monitored by TLC .
- Optimization : Solvent choice (e.g., DCM for amidation), temperature control, and catalytic systems (e.g., triethylamine for acid scavenging) are critical. Yields range from 60–94% depending on purity of intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the cyclopentane CH₂ protons appear as multiplets at δ 1.60–3.20 ppm, while the carboxylic acid proton is observed as a broad singlet near δ 12.00 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight, with [M+H]⁺ peaks matching calculated values .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Antioxidant screening : DPPH radical scavenging assays (IC₅₀ values) compare activity to ascorbic acid .
- Anti-inflammatory testing : Carrageenan-induced rat paw edema models assess inhibition of inflammation .
- Antiviral potential : Influenza polymerase inhibition assays (e.g., IC₅₀ <10 µM for related cyclopenta[b]thiophenes) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Substituent variation : Replace the 2,2-dimethylpropanamido group with aryl or heteroaryl acyl groups (e.g., 4-chlorobenzoyl) to study effects on bioactivity .
- Core modification : Introduce substituents to the cyclopenta[b]thiophene ring (e.g., methyl or methoxy groups) and evaluate changes in solubility and target binding .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with activity trends .
Q. What strategies resolve contradictions in biological activity data across studies?
- Control experiments : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate compound-specific effects .
- Mechanistic studies : Use Western blotting or ELISA to confirm target engagement (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Meta-analysis : Compare IC₅₀ values from multiple studies to identify outliers caused by impurities or assay variability .
Q. How is X-ray crystallography applied to determine the compound’s conformation and intermolecular interactions?
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures) .
- Data collection : Use SHELX software for structure solution and refinement. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Key findings : The carboxamide group forms hydrogen bonds with solvent molecules (e.g., O–H···N interactions), stabilizing the crystal lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
